

YKL-06-062: An In-depth Technical Guide to its Target Kinases

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For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological processes, including metabolic regulation, inflammation, and melanogenesis.[1][2][3] This technical guide provides a comprehensive overview of the target kinases of **YKL-06-062**, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and a visualization of the key signaling pathways involved.

Core Target Kinases and Inhibitory Activity

The primary molecular targets of **YKL-06-062** are the three isoforms of the Salt-Inducible Kinase family: SIK1, SIK2, and SIK3.[1][2][3] **YKL-06-062** exhibits nanomolar potency against all three isoforms, making it a pan-SIK inhibitor. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target Kinase	IC50 (nM)
SIK1	2.12[1][2][3]
SIK2	1.40[1][2][3]
SIK3	2.86[1][2][3]

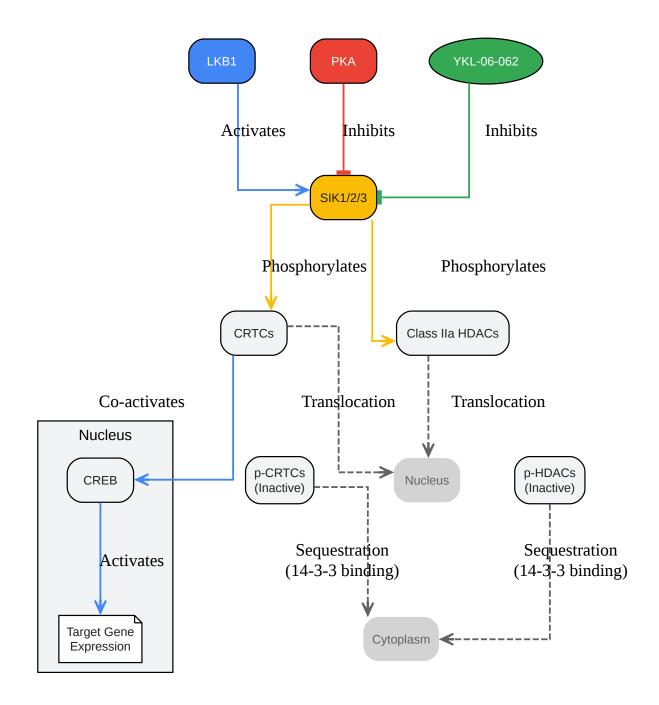


SIK Signaling Pathway

SIKs are key downstream effectors of the LKB1 tumor suppressor kinase and are involved in the regulation of gene expression through the phosphorylation of transcriptional co-activators. The canonical SIK signaling pathway is initiated by the upstream kinase LKB1, which phosphorylates and activates SIKs. Activated SIKs, in turn, phosphorylate and inactivate members of the CREB-regulated transcription coactivator (CRTC) family and Class IIa histone deacetylases (HDACs).

Phosphorylation of CRTCs and Class IIa HDACs by SIKs leads to their sequestration in the cytoplasm via binding to 14-3-3 proteins, thereby preventing their nuclear translocation and subsequent activation of target gene transcription. Inhibition of SIKs by molecules such as **YKL-06-062** prevents the phosphorylation of CRTCs and HDACs, allowing them to translocate to the nucleus and activate gene expression. Another layer of regulation is provided by Protein Kinase A (PKA), which can phosphorylate and inhibit SIK activity.





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Caption: SIK Signaling Pathway and the Mechanism of Action of YKL-06-062.

Experimental Protocols



This section provides detailed methodologies for key experiments to characterize the activity of **YKL-06-062**.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of SIKs by measuring the amount of ADP produced in the phosphorylation reaction.

Workflow:



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Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:

- Prepare Reagents:
 - Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
 - SIK Enzymes: Recombinant human SIK1, SIK2, or SIK3.
 - Substrate: AMARA peptide (or other suitable SIK substrate).
 - ATP: Prepare a stock solution of ATP in kinase buffer.
 - YKL-06-062: Prepare a serial dilution of YKL-06-062 in DMSO, then dilute further in kinase buffer.
 - ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).



- Kinase Reaction:
 - In a 384-well plate, add 2.5 μL of 2X kinase buffer.
 - Add 1.25 μL of YKL-06-062 or vehicle (DMSO).
 - Add 1.25 μL of a mixture of SIK enzyme and substrate.
 - \circ Initiate the reaction by adding 2.5 µL of ATP solution.
 - Incubate the plate at 30°C for 1 hour.
- Signal Generation and Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to each well.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μL of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30-60 minutes.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of YKL-06-062.
 - Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for CRTC Phosphorylation

This protocol is used to assess the effect of **YKL-06-062** on the phosphorylation of SIK substrates, such as CRTCs, in a cellular context.

Detailed Protocol:

Cell Culture and Treatment:



- Culture a suitable cell line (e.g., HEK293T, U2OS) in appropriate media.
- Treat cells with varying concentrations of YKL-06-062 or vehicle (DMSO) for a specified time (e.g., 1-3 hours).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Denature protein samples by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of a CRTC protein (e.g., anti-phospho-CRTC2 or anti-phospho-CRTC3) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CRTC or a housekeeping protein (e.g., GAPDH, β-actin).



Cellular Assay: Immunofluorescence for CRTC Translocation

This assay visualizes the nuclear translocation of CRTCs upon SIK inhibition by YKL-06-062.

Detailed Protocol:

- Cell Culture and Treatment:
 - Grow cells on glass coverslips in a multi-well plate.
 - Treat cells with YKL-06-062 or vehicle (DMSO) as described for the western blot protocol.
- Fixation and Permeabilization:
 - Fix the cells with 4% paraformaldehyde in PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS.
- Immunostaining:
 - Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
 - Incubate the cells with a primary antibody against a CRTC protein (e.g., anti-CRTC2 or anti-CRTC3).
 - Wash with PBS and incubate with a fluorescently labeled secondary antibody.
 - Counterstain the nuclei with DAPI.
- Imaging and Analysis:
 - Mount the coverslips on microscope slides.
 - Visualize the cells using a fluorescence microscope.
 - Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the CRTC signal to determine the extent of nuclear translocation.



Cellular Assay: RT-PCR for MITF mRNA Expression

This protocol measures the change in the mRNA expression of Microphthalmia-associated transcription factor (MITF), a downstream target of the SIK-CRTC pathway, in response to **YKL-06-062**.[2][3][4]

Detailed Protocol:

- · Cell Culture and Treatment:
 - Culture human melanocyte cells or a melanoma cell line (e.g., UACC62) in appropriate media.[2][3][4]
 - \circ Treat cells with a dose-range of YKL-06-062 (e.g., 0.0004 μM to 16 $\mu M)$ or vehicle (DMSO) for 3 hours.[2][3][4]
- RNA Extraction and cDNA Synthesis:
 - Isolate total RNA from the cells using a suitable RNA extraction kit.
 - Synthesize cDNA from the total RNA using a reverse transcription kit.
- Quantitative PCR (qPCR):
 - Perform qPCR using primers specific for MITF and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
 - Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probebased system.
- Data Analysis:
 - \circ Calculate the relative change in MITF mRNA expression using the $\Delta\Delta$ Ct method.
 - Analyze the dose-dependent effect of YKL-06-062 on MITF expression.

Conclusion



YKL-06-062 is a valuable research tool for investigating the biological roles of SIK kinases. Its high potency and pan-isoform activity make it suitable for a wide range of in vitro and cellular studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of **YKL-06-062** on the SIK signaling pathway and its downstream consequences. Further investigation into the selectivity profile and in vivo efficacy of **YKL-06-062** will be crucial for its potential development as a therapeutic agent.

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